molecular formula C21H24N4O4S B11669672 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11669672
M. Wt: 428.5 g/mol
InChI Key: RDZHLRCNSLGTAH-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole-derived hydrazide featuring a sulfanyl linker and a 3,4,5-trimethoxyphenyl substituent. Its structure combines a 1-ethylbenzimidazole core with an acetohydrazide moiety, which is condensed with a 3,4,5-trimethoxybenzaldehyde-derived arylidene group. The benzimidazole scaffold is known for its pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The 3,4,5-trimethoxyphenyl group is pharmacologically significant, often enhancing bioactivity by improving lipophilicity and target binding .

Properties

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H24N4O4S/c1-5-25-16-9-7-6-8-15(16)23-21(25)30-13-19(26)24-22-12-14-10-17(27-2)20(29-4)18(11-14)28-3/h6-12H,5,13H2,1-4H3,(H,24,26)/b22-12+

InChI Key

RDZHLRCNSLGTAH-WSDLNYQXSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process . One common method starts with the reaction of 1-ethyl-1H-benzimidazole-2-thione with an appropriate aldehyde, such as 3,4,5-trimethoxybenzaldehyde, in the presence of a base like sodium hydroxide. This reaction forms an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to ensure complete reaction and high yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound’s closest analogs differ in substituents on the benzimidazole core or the arylidene group. Key examples include:

Compound Name Core Structure Arylidene Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity Source
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide Benzimidazole + ethyl 3-Hydroxyphenyl C19H19N4O2S 383.45 Not reported
N′-(3,4,5-Trimethoxybenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Compound 15) Benzimidazole + propyl 3,4,5-Trimethoxyphenyl C22H26N4O4S 442.53 Antimicrobial
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide (S16) Indole + methyl 3,4,5-Trimethoxyphenyl C22H25N3O5 411.45 Cyclooxygenase inhibition
2-[(1H-Benzimidazol-2-yl methyl)sulfanyl]-N4-(phenylmethylidene)acetohydrazide Benzimidazole + methyl Phenyl C17H15N5OS 353.40 Anti-inflammatory

Physicochemical Properties

  • Thermal Stability : Melting points for analogs range from 186–235°C, suggesting high crystallinity and stability .

Key Research Findings

Substituent Impact :

  • Ethyl/methyl groups on benzimidazole enhance metabolic stability compared to unsubstituted analogs .
  • 3,4,5-Trimethoxyphenyl substituents significantly boost bioactivity, likely due to π-π stacking and hydrogen bonding with targets .

Synthetic Efficiency : Condensation reactions with aryl aldehydes achieve yields >85% under reflux conditions, indicating robust scalability .

Biological Activity

The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings associated with its pharmacological effects.

The molecular formula for this compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S with a molecular weight of approximately 394.49 g/mol. The presence of the benzimidazole moiety, sulfanyl group, and hydrazide functional group contributes to its diverse chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC18H22N4O3SC_{18}H_{22}N_{4}O_{3}S
Molecular Weight394.49 g/mol
CAS Number5963-48-4

Synthesis

The synthesis of this compound typically involves the condensation reaction between 1-ethylbenzimidazole and a suitable aldehyde derivative under acidic conditions. The reaction may be facilitated by solvents such as ethanol or methanol and requires careful temperature control to ensure optimal yield and purity.

The biological activity of the compound is largely attributed to its interaction with various molecular targets within biological systems. The unique structure enables it to bind to specific enzymes or receptors, modulating their activity. This modulation can lead to diverse biological effects, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors that play critical roles in cell signaling.
  • Antiproliferative Effects : Research indicates that similar compounds exhibit significant antiproliferative activity against cancer cell lines.

Biological Activity

Research has demonstrated several promising biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that derivatives of benzimidazole compounds can inhibit cancer cell proliferation by targeting tubulin at the colchicine binding site, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Compounds with similar structures have exhibited antibacterial and antifungal activities, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Some studies indicate that these compounds may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have been conducted to evaluate the biological effects of related compounds:

  • A study on a benzimidazole derivative demonstrated significant anticancer activity against various human cancer cell lines, leading to cell cycle arrest and apoptosis .
  • Another investigation reported that similar compounds exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.